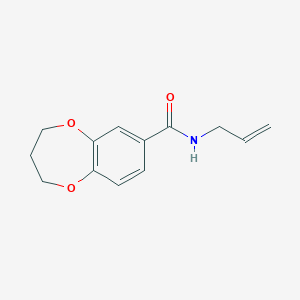
2,6-dimethyl-N-(1,3,4-thiadiazol-2-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethyl-N-(1,3,4-thiadiazol-2-ylmethyl)aniline is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is commonly referred to as DTMA and is a member of the thiadiazole family of compounds.
Mechanism of Action
The mechanism of action of DTMA is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, DTMA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
DTMA has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of fungal and bacterial growth, and the disruption of cellular processes involved in herbicidal and insecticidal activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DTMA in lab experiments is its versatility, as it can be easily synthesized and modified to suit a wide range of applications. However, one of the main limitations is its toxicity, as it can be harmful to humans and animals if not handled properly.
Future Directions
There are many potential future directions for research on DTMA, including the development of new anticancer and antimicrobial agents, the synthesis of novel materials with unique properties, and the investigation of its potential applications in agriculture and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of DTMA and its potential side effects.
Synthesis Methods
DTMA can be synthesized using a variety of methods, including the reaction of 2,6-dimethylaniline with thiosemicarbazide, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 2,6-dimethylaniline with thiosemicarbazide in the presence of zinc chloride, followed by cyclization with acetic anhydride.
Scientific Research Applications
DTMA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DTMA has been shown to have anticancer, antifungal, and antibacterial properties. In agriculture, DTMA has been shown to have herbicidal and insecticidal properties. In material science, DTMA has been used as a building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
2,6-dimethyl-N-(1,3,4-thiadiazol-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-8-4-3-5-9(2)11(8)12-6-10-14-13-7-15-10/h3-5,7,12H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNOEMGICLCVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-N-(1,3,4-thiadiazol-2-ylmethyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B7465206.png)




![[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465238.png)
![4-[(5-Bromothiophen-3-yl)methyl]morpholine](/img/structure/B7465256.png)

![2-[(4-Phenylbenzoyl)amino]ethyl 3-(benzylsulfamoyl)benzoate](/img/structure/B7465265.png)

![3-cyano-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide](/img/structure/B7465279.png)
